Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate
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Overview
Description
Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs. This compound is known for its unique structure, which includes a sulfinate group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole with a sulfinate source under controlled conditions. One common method is the reaction of the indole derivative with sodium sulfinate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The indole ring can interact with biological receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
1H-Indole-2-carboxylic acid: Known for its use in organic synthesis and pharmaceutical research.
Uniqueness
Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8NNaO3S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
sodium;1-methyl-2-oxo-3H-indole-5-sulfinate |
InChI |
InChI=1S/C9H9NO3S.Na/c1-10-8-3-2-7(14(12)13)4-6(8)5-9(10)11;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
GJZAOWGDUURBQZ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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